molecular formula C7H4BrN3O2 B1524615 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-94-4

6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1524615
CAS No.: 1190311-94-4
M. Wt: 242.03 g/mol
InChI Key: KMWWJYXJPXJLEH-UHFFFAOYSA-N
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Description

6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrN3O2 It is characterized by a pyrrolo[3,2-b]pyridine core structure, which is substituted with a bromine atom at the 6th position and a nitro group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and nitration of pyrrolo[3,2-b]pyridine. One common method includes the following steps:

    Bromination: Pyrrolo[3,2-b]pyridine is treated with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce the bromine atom at the 6th position.

    Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization or column chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Reduction: The major product is 6-bromo-3-amino-1H-pyrrolo[3,2-b]pyridine.

    Oxidation: Products vary based on the specific oxidizing conditions applied.

Scientific Research Applications

6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine and nitro substituents play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom, affecting its substitution reactions.

    7-Azaindole: A structurally related compound with different electronic properties.

Uniqueness

6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse applications. Its dual substitution pattern allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

6-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWWJYXJPXJLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696653
Record name 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-94-4
Record name 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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